3-Amino-n-isopropyl-5-methylbenzenesulfonamide
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Overview
Description
3-Amino-n-isopropyl-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is known for its versatility and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-n-isopropyl-5-methylbenzenesulfonamide typically involves the sulfonation of aniline derivatives followed by amination and alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-n-isopropyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Amino-n-isopropyl-5-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-n-isopropyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzenesulfonamide: A simpler analog with similar chemical properties but lacking the isopropyl and methyl groups.
3-Amino-N-methylbenzenesulfonamide: Another analog with a methyl group instead of the isopropyl group.
Uniqueness
3-Amino-n-isopropyl-5-methylbenzenesulfonamide is unique due to its specific structural features, such as the isopropyl and methyl groups, which can influence its reactivity and interactions with other molecules. These features may enhance its effectiveness in certain applications compared to its analogs .
Properties
Molecular Formula |
C10H16N2O2S |
---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3-amino-5-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-7(2)12-15(13,14)10-5-8(3)4-9(11)6-10/h4-7,12H,11H2,1-3H3 |
InChI Key |
PGASRTIDXJISEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC(C)C)N |
Origin of Product |
United States |
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